molecular formula C17H14O5 B13113482 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)acetic acid

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)acetic acid

Cat. No.: B13113482
M. Wt: 298.29 g/mol
InChI Key: CANARFMTUKMTTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)acetic acid is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide bond formation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)acetic acid typically involves the reaction of fluorenylmethoxycarbonyl chloride with glycine or its derivatives. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)acetic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, revealing the free amino group.

    Coupling Reactions: The free amino group can then participate in peptide bond formation with carboxyl groups of other amino acids.

    Oxidation and Reduction: While the Fmoc group itself is stable under oxidative and reductive conditions, the amino acid moiety can undergo typical amino acid transformations.

Common Reagents and Conditions

    Piperidine: Used for the removal of the Fmoc group.

    Carbodiimides (e.g., DCC, EDC): Used for peptide bond formation.

    Organic Solvents (e.g., DMF, DCM): Used as reaction media.

Major Products

The major products formed from these reactions are peptides with the desired sequence, where the Fmoc group has been removed to allow for further peptide elongation.

Scientific Research Applications

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)acetic acid is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Facilitates the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Used in the development of peptide-based drugs and therapeutic agents.

    Industry: Employed in the production of synthetic peptides for research and commercial purposes.

Mechanism of Action

The primary mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)acetic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions, ensuring the correct sequence of amino acids in the peptide chain. Upon completion of the synthesis, the Fmoc group is removed, revealing the free amino group for further reactions or biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid
  • **2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)acetic acid
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine

Uniqueness

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)acetic acid is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis, where maintaining the integrity of the amino acid sequence is crucial.

Properties

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyloxy)acetic acid

InChI

InChI=1S/C17H14O5/c18-16(19)10-22-17(20)21-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,19)

InChI Key

CANARFMTUKMTTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OCC(=O)O

Origin of Product

United States

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